molecular formula C24H19ClN2O2 B7704192 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide

4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No.: B7704192
M. Wt: 402.9 g/mol
InChI Key: TYNSONGXFYZFPU-UHFFFAOYSA-N
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Description

4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a chemical compound with potential therapeutic applications. It is characterized by the presence of a quinoline moiety, a phenyl group, and a benzamide structure, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

4-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-7-12-22-18(13-16)14-19(23(28)26-22)15-27(21-5-3-2-4-6-21)24(29)17-8-10-20(25)11-9-17/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNSONGXFYZFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Moiety: This step involves the cyclization of appropriate precursors to form the quinoline ring.

    Introduction of the Hydroxy and Methyl Groups: Functionalization of the quinoline ring to introduce the hydroxy and methyl groups at specific positions.

    Attachment of the Benzamide Group: Coupling reactions to attach the benzamide group to the quinoline moiety.

    Chlorination: Introduction of the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the quinoline or benzamide moieties.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinoline ketones, while substitution of the chlorine atom can result in various substituted benzamides.

Scientific Research Applications

4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
  • 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
  • 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide

Uniqueness

4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its quinoline moiety, in particular, plays a crucial role in its bioactivity and potential therapeutic applications.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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